molecular formula C11H24Cl2N2 B1441190 4-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride CAS No. 1220027-22-4

4-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride

Cat. No.: B1441190
CAS No.: 1220027-22-4
M. Wt: 255.22 g/mol
InChI Key: GBPMVGOCHUADLW-UHFFFAOYSA-N
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Description

4-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is soluble in water and ethanol. The compound has a molecular formula of C11H24Cl2N2 and a molecular weight of 255.228 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride typically involves the reaction of 4-methylpiperidine with 2-pyrrolidinylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of neurotransmitter systems and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors and modulates their activity, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the target receptor and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Pyrrolidinylmethyl)pyrrolidine
  • 4-Methylpiperidine
  • 2-Pyrrolidinylmethyl chloride

Uniqueness

4-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and binding affinities, making it valuable for specific research applications .

Properties

IUPAC Name

4-methyl-1-(pyrrolidin-2-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-10-4-7-13(8-5-10)9-11-3-2-6-12-11;;/h10-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPMVGOCHUADLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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